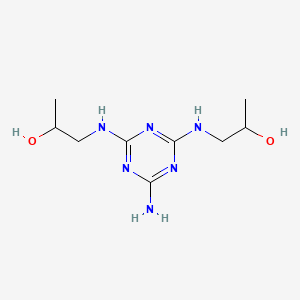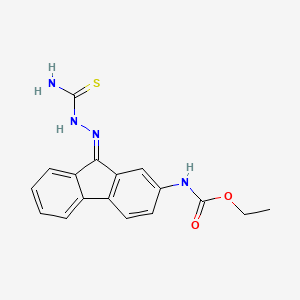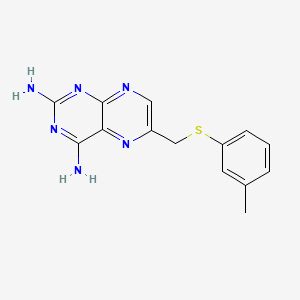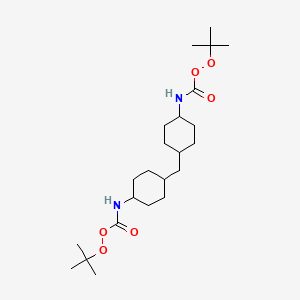
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) is a chemical compound with the molecular formula C23H42N2O6 and a molecular weight of 442.6 g/mol. It is known for its unique structure, which includes two six-membered rings and multiple peroxycarbamate groups . This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) typically involves the reaction of tert-butyl hydroperoxide with methylenebis(cyclohexane-4,1-diyl)bis(carbamate) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxycarbamate groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) undergoes various chemical reactions, including:
Oxidation: The peroxycarbamate groups can participate in oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Under specific conditions, the compound can be reduced to form the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxycarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems as a prodrug, where it can release active compounds under specific conditions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: It is used in the production of polymers and other materials where controlled release of reactive species is required.
Mécanisme D'action
The mechanism of action of bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbamate groups. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and cell death. The compound’s ability to generate ROS makes it a potential candidate for use in anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tert-butyl) peroxycarbonate: Similar in structure but lacks the cyclohexane rings.
Bis(tert-butyl) peroxyphthalate: Contains aromatic rings instead of cyclohexane rings.
Bis(tert-butyl) peroxybenzoate: Another peroxy compound with different structural features.
Uniqueness
Bis(tert-butyl) methylenebis(cyclohexane-4,1-diyl)bis(peroxycarbamate) is unique due to its combination of cyclohexane rings and peroxycarbamate groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled release of reactive species.
Propriétés
Numéro CAS |
79094-65-8 |
|---|---|
Formule moléculaire |
C23H42N2O6 |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
tert-butyl N-[4-[[4-(tert-butylperoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoperoxoate |
InChI |
InChI=1S/C23H42N2O6/c1-22(2,3)30-28-20(26)24-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)25-21(27)29-31-23(4,5)6/h16-19H,7-15H2,1-6H3,(H,24,26)(H,25,27) |
Clé InChI |
RMJANOJJCNOSAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


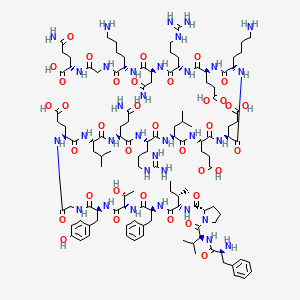
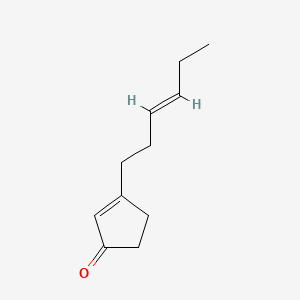

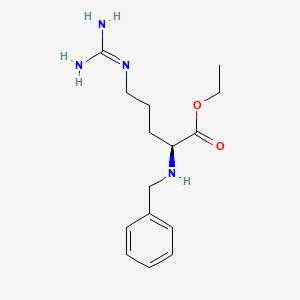
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)

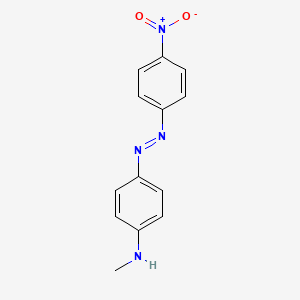
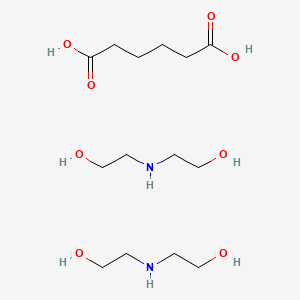
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)

